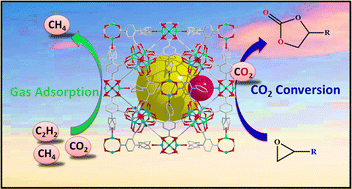Porous Zn-MOF with two diverse cages synthesized using functionalized biphenyl tricarboxylic acid: CO2 selective adsorption and fixation†
New Journal of Chemistry Pub Date: 2023-11-01 DOI: 10.1039/D3NJ01937C
Abstract
A cage-like MOF has demonstrated tremendous potential in gas selective adsorption and CO2 catalysis due to its distinctive structural features. Accordingly, a novel cage-like MOF 1 was synthesized using the biphenyl tricarboxylic acid ligand, (1,1′-biphenyl)-2,4,6-tricarboxylic acid (H3L), and Zn(II) via a solvothermal reaction. 1 exhibited a porous three-dimensional framework formed by interconnected dodecahedron (5.2 Å) and octahedron (4.7 Å) cages, which was based on an interesting 13-connected fcu topology. Significantly, 1a has excellent adsorption properties for C2H2 and CO2 and selective separation performance for C2H2/CO2, C2H2/CH4, and CO2/CH4. Moreover, under the action of the Lewis acid sites, 1a also shows highly efficient and recyclable catalytic properties for the reaction of CO2 with various epoxides.


Recommended Literature
- [1] A new method for detecting decomposition products in anaesthetic chloroform
- [2] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [3] Cellular uptake and trafficking of polydiacetylene micelles†
- [4] Colorimetric sensor arrays for the detection and identification of antibiotics
- [5] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [6] Excitation pathway and temperature dependent luminescence in color tunable Ba5Gd8Zn4O21:Eu3+ phosphors
- [7] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [8] Green thin film for stable electrical switching in a low-cost washable memory device: proof of concept†
- [9] A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins†
- [10] Regulating supramolecular interactions in dimeric macrocycles†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 113305-56-9
-
CAS no.: 1718-53-2









